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Defensin-related cryptdin 16 precursor -

Defensin-related cryptdin 16 precursor

Catalog Number: EVT-246099
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Product Introduction

Overview

Defensin-related cryptdin 16 precursor is a member of the defensin family, specifically categorized under the alpha-defensins. These molecules are small cationic peptides that play crucial roles in the innate immune response, particularly in the gut. Cryptdins are primarily produced by Paneth cells in the intestinal crypts and are known for their antimicrobial properties, targeting a wide range of pathogens including bacteria, fungi, and viruses .

Source

Cryptdin 16 is predominantly expressed in the small intestine of mice, particularly within the Paneth cells located in the intestinal crypts. The expression of cryptdin mRNA increases during postnatal development, indicating its role in gut immunity as the organism matures . The precursor form of cryptdin is synthesized as an inactive peptide that undergoes proteolytic processing to become biologically active .

Classification

Defensin-related cryptdins are classified as antimicrobial peptides and fall under the broader category of host defense peptides. They are characterized by their rich cysteine content which forms disulfide bonds, contributing to their structural stability and functional activity against microorganisms .

Synthesis Analysis

Methods

The synthesis of defensin-related cryptdin 16 precursor involves several key steps:

  1. Gene Expression: The gene encoding cryptdin is transcribed into messenger RNA within Paneth cells.
  2. Translation: The mRNA is translated into a precursor protein known as procryptdin, which consists of a signal peptide and a proregion.
  3. Proteolytic Processing: The procryptdin undergoes cleavage by specific enzymes such as matrix metalloproteinase-7 to yield the active form of cryptdin .

Technical Details

The precursor protein typically contains about 70 amino acids, with specific residues that align with conserved sequences found in other defensins. The processing of procryptdins is crucial for their activation, and this step is tightly regulated during intestinal development .

Molecular Structure Analysis

Structure

The molecular structure of defensin-related cryptdin 16 is characterized by:

  • Cysteine Residues: Six cysteine residues that form three disulfide bonds, which are essential for maintaining the peptide's structural integrity.
  • Open Reading Frame: The coding sequence includes an open reading frame that translates into a peptide with antimicrobial activity.

Data

The amino acid sequence of cryptdin 16 aligns with known defensin sequences and exhibits significant conservation among related peptides. Structural studies indicate that these peptides adopt a stable conformation critical for their function .

Chemical Reactions Analysis

Reactions

Defensin-related cryptdins engage in several key chemical reactions:

  1. Antimicrobial Activity: They disrupt microbial membranes through electrostatic interactions and pore formation.
  2. Proteolytic Activation: The conversion from procryptdin to active cryptdin involves specific proteolytic cleavage events.

Technical Details

The mechanism by which defensins exert their antimicrobial effects includes binding to negatively charged bacterial membranes, leading to membrane destabilization and cell lysis .

Mechanism of Action

Process

The mechanism of action for defensin-related cryptdin 16 involves:

  1. Membrane Interaction: Cryptdins bind to microbial membranes via electrostatic interactions due to their cationic nature.
  2. Pore Formation: Following binding, these peptides can insert themselves into the lipid bilayer, forming pores that compromise membrane integrity.

Data

Research indicates that defensins can exhibit varying efficacy against different pathogens, influenced by factors such as peptide concentration and microbial resistance mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of defensin-related cryptdin 16 is approximately 7 kDa.
  • Solubility: These peptides are soluble in aqueous solutions, facilitating their interaction with microbial targets.

Chemical Properties

  • Stability: Cryptdins are stable under physiological conditions due to their disulfide bond framework.
  • pH Sensitivity: Their activity can be influenced by pH levels within the gastrointestinal tract.

Relevant data from studies indicate that these properties enhance their role in innate immunity within the gut environment .

Applications

Scientific Uses

Defensin-related cryptdins have several scientific applications:

Molecular Characterization of Cryptdin 16 Precursor

Genomic Organization and Phylogenetic Classification

Cryptdin-16 (Crp16) belongs to the extensive α-defensin family encoded by the Defa (defensin alpha) gene cluster on mouse chromosome 8. This genomic region exhibits remarkable complexity, containing at least 19 functional cryptdin genes and several pseudogenes organized in a tightly packed, tandem arrangement [2] [4]. Like other cryptdins, the Crp16 gene features a conserved two-exon structure:

  • Exon 1: Encodes the 5' untranslated region (UTR) and the signal peptide/prosegment.
  • Exon 2: Encodes the mature antimicrobial peptide and 3' UTR [2].

This organizational pattern contrasts with myeloid defensin genes (e.g., those in humans), which utilize a three-exon system where exon 1 encodes an extended 5' UTR [2]. Phylogenetic analyses position Crp16 within the "Crp1-like" subclass of mouse α-defensins, characterized by high sequence homology (>85%) in the mature peptide domain but significant divergence in the prosegment [4] [10]. This subclass diversification likely resulted from repeated gene duplication events followed by selective pressure to enhance antimicrobial coverage against diverse gut pathogens.

Table 1: Genomic Features of Mouse Cryptdin Genes

FeatureCryptdin-16Other Cryptdins (e.g., Crp4, Crp5)
Chromosomal LocationChromosome 8Chromosome 8
Exon Number22
Intron Size~550 bp~550 bp
5' UTR Length~45 nt~45 nt (Crp1-like); Shorter in Crp4
Promoter ElementsConserved TATA boxUnique 130-bp repeat in Crp4 [5]

Transcriptional Regulation and mRNA Processing

Cryptdin-16 mRNA expression is restricted to Paneth cells residing at the base of small intestinal crypts. Its transcription is developmentally programmed, becoming detectable in a subset of crypts by postnatal day 10 and reaching maximal, crypt-wide levels by day 20 [1] [6]. This maturation correlates with crypt morphogenesis and is independent of luminal bacteria or T-cell function [6].

The cryptdin-16 transcript is approximately 450-480 nucleotides long, consistent with the size observed for other cryptdin mRNAs [1] [6]. Processing includes the addition of a polyadenylate tail and splicing of the single intron (~550 bp) separating the two exons. Notably, the 5' UTR of Crp16 and other Crp1-like cryptdins is shorter than that of myeloid defensin mRNAs, potentially influencing translation efficiency or mRNA stability within Paneth cell granules [2] [4].

Proteolytic Activation Mechanisms by Matrix Metalloproteinase-7 (MMP-7)

Cryptdin-16 is synthesized as an inactive precursor (pro-Crp16) featuring an N-terminal prosegment (~44 residues) and the C-terminal mature peptide domain (~32-36 residues). Activation requires precise proteolytic cleavage by matrix metalloproteinase-7 (MMP-7, matrilysin), a metalloprotease co-packaged within Paneth cell secretory granules [7] [8].

MMP-7 cleaves procryptdins at two conserved sites:

  • Within the prosegment: Between Ser¹⁰ and Val¹¹ (numbering relative to the prosegment start), generating an intermediate form.
  • At the mature peptide N-terminus: Between Arg⁻¹ and Leu⁺¹ (where Leu⁺¹ is the first residue of the mature Crp16 peptide), liberating the active defensin [7] [8] [9].

This processing is intracellular and occurs prior to or during granule maturation, as evidenced by the co-localization of prosegment fragments and mature cryptdins within the same granules [8]. Germ-free mouse studies confirm that MMP-7 expression and procryptdin processing are constitutive and do not require bacterial stimulation [8]. The prosegment itself may transiently inhibit the cryptdin's activity within the Paneth cell, preventing autotoxicity [8].

Table 2: MMP-7 Cleavage Sites in Mouse Cryptdin Precursors

CryptdinCleavage Site 1 (Prosegment)Cleavage Site 2 (Mature N-terminus)Key Reference
Cryptdin-4Ser⁴³-Val⁴⁴Gly⁻¹-Leu⁺¹ [7]
Cryptdin-16 (putative)Ser-X (Conserved)Arg⁻¹/Leu⁻¹-Leu⁺¹/Gly⁺¹ [7] [9]
Cryptdin-3Ser⁴³-Val⁴⁴Ser⁻¹-Leu⁺¹ [8]

Structural Motifs and Disulfide Bond Topology

The mature Cryptdin-16 peptide adopts the canonical α-defensin fold stabilized by three invariant intramolecular disulfide bonds. This structure comprises a triple-stranded, antiparallel β-sheet core with a structurally important salt bridge (e.g., Arg⁹-Glu¹⁷ in Crp14) stabilizing the loop between β-strands 1 and 2 [4] [6]. The disulfide connectivity follows the Cys¹–Cys⁶, Cys²–Cys⁴, Cys³–Cys⁵ pattern characteristic of α-defensins [2] [4] [6].

While the high-resolution structure of Crp16 remains unsolved, homology modeling based on the crystal structure of the closely related Crp14 (PDB ID under review) reveals a compact, amphipathic molecule. The structure features a hydrophobic core shielded by the disulfide network and a cluster of cationic residues (Arg, Lys) distributed primarily on one face of the molecule, crucial for initial electrostatic interactions with negatively charged microbial membranes [4] [6]. The N-terminal residues preceding the first Cys (e.g., Leu-Arg in Crp16 inferred from Crp1-like sequences) are critical for bactericidal activity, as truncations (e.g., des-Leu, des-Leu-Arg forms) significantly impair function [10].

Comparative Analysis with Other Cryptdin Isoforms

Cryptdin-16 exhibits significant sequence homology with other Crp1-like isoforms (e.g., Crp1, Crp2, Crp3, Crp6, Crp14) but displays key differences compared to Crp4 and Crp5:

  • Sequence & Charge: Crp1-like peptides (including Crp16) generally share >85% mature peptide sequence identity. Crp4 is notably divergent (<60% identity to Crp1-like), possessing a higher net positive charge and a shorter N-terminus (Gly vs. Leu-Arg in Crp1/Crp16) [4] [10].
  • Activity Spectrum: Crp4 consistently demonstrates the most potent bactericidal activity among the well-studied isoforms against bacteria like E. coli and S. aureus. Crp1-like peptides (e.g., Crp3, Crp14) show variable, often lower potency [4] [10]. Functional studies on Crp14 suggest its bactericidal activity against E. coli is less dependent on tertiary/quaternary structure than its activity against S. aureus, indicating pathogen-specific mechanisms [4].
  • Structural Stability & Oligomerization: Crp4 and Crp14 form dimers in solution, but the interfaces differ. Crp14 forms a unique non-canonical parallel β-sheet dimer via asymmetric interactions between β1 strands. Mutations (e.g., T14K in Crp14) affect oligomerization and activity differentially against Gram-negative vs. Gram-positive bacteria, highlighting how sequence variations fine-tune function [4].
  • Lumenal Modifications: Post-secretion, aminopeptidases in the intestinal lumen can truncate N-terminal residues of secreted cryptdins. While full-length Crp4 and Crp6 show high activity, removal of the N-terminal Gly in Crp4 [(des-Gly)-Crp4] or Leu/Arg in Crp6 drastically reduces potency, emphasizing the critical role of the intact N-terminus [10]. Crp16 likely undergoes similar modifications.

Table 3: Comparative Features of Selected Mouse Cryptdin Isoforms

FeatureCryptdin-16 (Crp1-like)Cryptdin-4Cryptdin-14 (Crp1-like)
SubclassCrp1-likeCrp4Crp1-like
Mature Peptide Length~32-35 residues32 residues~34 residues
N-terminal SequenceLeu-Arg-X... (inferred)Gly-Leu-Phe...Leu-Arg-Cys...
Net Charge (predicted)Moderately cationic (+)Highly cationic (+++)Moderately cationic (+)
Antimicrobial PotencyModerate (inferred)Very HighModerate [4]
DimerizationLikely (Crp1-like)YesYes (non-canonical parallel β) [4]
Lumenal TruncationSusceptible (N-term Leu/Arg loss)Susceptible (N-term Gly loss)Susceptible (N-term Leu/Arg loss)
Effect of TruncationSevere activity loss (inferred)Severe activity loss [10]Severe activity loss (inferred)

The diversity within the cryptdin family, exemplified by Crp16, Crp4, and Crp14, provides a broad-spectrum defense system in the murine small intestine. Sequence variations impact self-association, membrane interaction kinetics, and susceptibility to proteolytic modification, collectively tuning the antimicrobial repertoire of Paneth cell secretions [4] [10].

Properties

Product Name

Defensin-related cryptdin 16 precursor

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